molecular formula C13H18INO2 B5222510 4-iodo-N-(3-isopropoxypropyl)benzamide

4-iodo-N-(3-isopropoxypropyl)benzamide

Cat. No. B5222510
M. Wt: 347.19 g/mol
InChI Key: NEDSMVZVSRBJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(3-isopropoxypropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-iodo-N-(3-isopropoxypropyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in cellular processes such as cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-iodo-N-(3-isopropoxypropyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, which may explain its anticancer effects. Additionally, this compound has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of inflammatory diseases. Furthermore, this compound has been shown to disrupt the cell membrane of fungi, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-iodo-N-(3-isopropoxypropyl)benzamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Additionally, this compound has been found to be relatively stable and easy to synthesize, making it a cost-effective option for large-scale experiments. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions for research on 4-iodo-N-(3-isopropoxypropyl)benzamide. One area of interest is the development of more potent analogs of this compound with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets in cancer cells and inflammatory pathways. Furthermore, the antifungal activity of this compound warrants further investigation, particularly in the context of drug-resistant fungal infections. Overall, 4-iodo-N-(3-isopropoxypropyl)benzamide is a promising compound with potential therapeutic applications in various fields of research.

Synthesis Methods

The synthesis of 4-iodo-N-(3-isopropoxypropyl)benzamide involves the reaction of 4-iodoaniline with 3-isopropoxypropylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with benzoyl chloride to form the final product. This synthesis method has been optimized to provide high yields of pure product and is suitable for large-scale production.

Scientific Research Applications

4-iodo-N-(3-isopropoxypropyl)benzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, this compound has been shown to have antifungal activity against various strains of fungi, including Candida albicans.

properties

IUPAC Name

4-iodo-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c1-10(2)17-9-3-8-15-13(16)11-4-6-12(14)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDSMVZVSRBJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.